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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B3296527 Get Quote

A Comparative Spectral Analysis of 2-
Methoxyquinoline-4-carbaldehyde and a
A Comparative Spectral Analysis of 2-
Methoxyquinoline-4-carbaldehyde and its Analogs
A comprehensive guide to the spectral characteristics of 2-Methoxyquinoline-4-
carbaldehyde, with a comparative analysis against Quinoline-4-carbaldehyde and 6-

Methoxyquinoline-4-carbaldehyde.

This guide provides a detailed spectral analysis of 2-Methoxyquinoline-4-carbaldehyde, a

quinoline derivative of interest to researchers in drug discovery and organic synthesis. Due to

the limited availability of experimental data for this specific compound, this report presents a

combination of predicted data, theoretical analysis, and a comparative study with the

structurally related and well-characterized compounds: Quinoline-4-carbaldehyde and 6-

Methoxyquinoline-4-carbaldehyde. This approach allows for a robust understanding of the

expected spectral properties of 2-Methoxyquinoline-4-carbaldehyde.

Comparative Spectral Data
The following tables summarize the key spectral data for 2-Methoxyquinoline-4-
carbaldehyde and its selected analogs. It is important to note that the data for 2-
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Methoxyquinoline-4-carbaldehyde is largely theoretical or predicted, while the data for the

analogs is based on experimental findings.

**Table 1: FT-IR Spectral Data (cm⁻¹) **

Functional Group

2-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

Quinoline-4-
carbaldehyde
(Experimental)[1]
[2]

6-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

C-H (Aromatic) ~3100-3000 ~3050 ~3100-3000

C-H (Aldehyde) ~2850, ~2750 ~2830, ~2730 ~2850, ~2750

C=O (Aldehyde) ~1700 1695 ~1690

C=C, C=N (Aromatic

Ring)
~1600-1450 1610, 1580, 1500 ~1600-1450

C-O-C (Methoxy)
~1250 (asymmetric),

~1050 (symmetric)
N/A

~1250 (asymmetric),

~1050 (symmetric)

Table 2: ¹H NMR Spectral Data (ppm)

Proton

2-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

Quinoline-4-
carbaldehyde
(Experimental)[3]

6-
Methoxyquinoline-
4-carbaldehyde
(Experimental)

-CHO ~10.2 10.3 ~10.1

Quinoline H ~7.5-9.0 7.7-9.2 ~7.3-8.8

-OCH₃ ~4.1 N/A ~3.9

Table 3: ¹³C NMR Spectral Data (ppm)
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Carbon

2-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

Quinoline-4-
carbaldehyde
(Experimental)[3]

6-
Methoxyquinoline-
4-carbaldehyde
(Experimental)

C=O ~192 193.1 ~191

Quinoline C ~115-155

124.1, 124.7, 126.0,

129.6, 130.3, 130.4,

137.0, 149.5, 150.7

~105-160

-OCH₃ ~56 N/A ~55

Table 4: Mass Spectrometry Data (m/z)

Ion

2-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

Quinoline-4-
carbaldehyde
(Experimental)[3]

6-
Methoxyquinoline-
4-carbaldehyde
(Predicted)

[M]+ 187.06 157.05 187.06

[M+H]+ 188.07 158.06 188.07

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed in this guide. These protocols are intended to serve as a reference for researchers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a

thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of

the empty sample holder (or pure KBr pellet/salt plate) is recorded. The sample spectrum is

then acquired over a range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0.

Data Acquisition: The solution is placed in a quartz cuvette. A baseline spectrum of the pure

solvent is recorded. The UV-Vis spectrum of the sample is then recorded over a wavelength

range of approximately 200-800 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding

molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled

spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) is commonly

used. For less stable compounds, a soft ionization technique such as Electrospray Ionization

(ESI) is preferred.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis and

characterization of a chemical compound.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Characterization

Reporting

Compound Synthesis & Purification

FT-IR UV-Vis NMR (1H, 13C) Mass Spectrometry

Structure Elucidation

Purity Assessment

Comparative Analysis

Publication/Guide Generation
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Click to download full resolution via product page

Caption: Workflow for Spectral Analysis.

Conclusion
This guide provides a comparative overview of the spectral properties of 2-Methoxyquinoline-
4-carbaldehyde and its analogs. While experimental data for the primary compound is not

currently available in the public domain, the provided theoretical data and comparisons with

structurally similar molecules offer valuable insights for researchers. The detailed experimental

protocols and the workflow diagram serve as practical resources for the spectral

characterization of novel compounds in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3296527?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3296527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

